molecular formula C16H19BO3 B6323691 2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-45-2

2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323691
CAS RN: 2096997-45-2
M. Wt: 270.1 g/mol
InChI Key: ZYRRUPPHYCKUNL-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, hereafter referred to as 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane, is a boron-containing compound that has been studied for its potential applications in scientific research. Boron-containing compounds are of interest due to their ability to form strong covalent bonds with other molecules, and 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane is no exception. This compound has been studied in the context of its synthesis, its scientific research applications, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its ability to form strong covalent bonds with other molecules. The compound is believed to form these bonds via a mechanism that involves the formation of an enolate intermediate, which is then attacked by the boron-containing species. This reaction is believed to be reversible, allowing for the formation of different boron-containing compounds.
Biochemical and Physiological Effects
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential biochemical and physiological effects. The compound has been shown to have antioxidant properties, and has been studied for its potential applications in the treatment of oxidative stress-related diseases. In addition, the compound has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and can be isolated and purified using column chromatography. In addition, the compound is stable under a variety of conditions, and has been used as a fluorescent probe for the detection of various molecules. However, the compound does have some limitations for laboratory experiments. The compound is relatively expensive, and has been found to be toxic to certain cell lines in vitro.

Future Directions

7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has potential applications in a variety of fields. The compound has been studied for its potential applications in the treatment of oxidative stress-related diseases and cancer. In addition, the compound has potential applications in the synthesis of various boron-containing compounds, such as boronates and boronic acids. Furthermore, the compound could be used as a fluorescent probe for the detection of various molecules. Finally, the compound could be used as a catalyst for the synthesis of various organic compounds.

Synthesis Methods

7-Methoxy-1-naphthyl-dimethyl-dioxaborinane was first synthesized by the reaction of 7-methoxy-1-naphthaldehyde with dimethyl dioxaborinane in the presence of a base. This reaction resulted in a product that was isolated and purified by column chromatography. The compound was characterized by 1H NMR, 13C NMR and IR spectroscopy. The reaction mechanism is believed to involve the formation of an enolate intermediate, which is then attacked by the boron-containing species.

Scientific Research Applications

7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of various biologically important molecules, such as DNA and small molecules. The compound has also been used as a reagent for the synthesis of various boron-containing compounds, such as boronates and boronic acids. In addition, 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds.

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-6-4-5-12-7-8-13(18-3)9-14(12)15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRRUPPHYCKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane

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